6-Bromo-2-fluoropyridine-3-sulfonyl fluoride
CAS No.: 2060053-03-2
Cat. No.: VC4455603
Molecular Formula: C5H2BrF2NO2S
Molecular Weight: 258.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060053-03-2 |
|---|---|
| Molecular Formula | C5H2BrF2NO2S |
| Molecular Weight | 258.04 |
| IUPAC Name | 6-bromo-2-fluoropyridine-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |
| Standard InChI Key | ANWOBOXUXLUSQF-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1S(=O)(=O)F)F)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
6-Bromo-2-fluoropyridine-3-sulfonyl fluoride has the molecular formula C₅H₂BrF₂NO₂S and a molecular weight of 258.04 g/mol. Its IUPAC name, 6-bromo-2-fluoropyridine-3-sulfonyl fluoride, reflects the substitution pattern on the pyridine ring. The sulfonyl fluoride (–SO₂F) group at position 3 enhances electrophilicity, while bromine and fluorine at positions 6 and 2, respectively, influence electronic and steric properties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₂BrF₂NO₂S | |
| Molecular Weight | 258.04 g/mol | |
| SMILES | C1=CC(=NC(=C1S(=O)(=O)F)F)Br | |
| InChIKey | ANWOBOXUXLUSQF-UHFFFAOYSA-N |
Spectroscopic Properties
While experimental spectroscopic data (NMR, IR) for this compound is limited in public databases, analogous sulfonyl fluorides exhibit characteristic signals. For example:
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¹⁹F NMR: Sulfonyl fluoride groups typically resonate between +50 to +60 ppm .
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¹H NMR: Pyridine protons adjacent to electronegative substituents (Br, F) show downfield shifts due to deshielding effects.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-bromo-2-fluoropyridine-3-sulfonyl fluoride involves sequential halogenation and sulfonylation steps:
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Bromination: 2-Fluoropyridine undergoes regioselective bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under radical conditions.
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Sulfonylation: The brominated intermediate is treated with sulfuryl fluoride (SO₂F₂) or chlorosulfonic acid followed by fluorination to install the sulfonyl fluoride group.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 75% |
| Sulfonylation | SO₂F₂, DMF, 0°C → rt | 62% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance safety and efficiency, particularly during exothermic sulfonylation steps. Purification via recrystallization or chromatography ensures >98% purity, critical for pharmaceutical applications.
Reactivity and Mechanistic Insights
Electrophilic Sulfonyl Fluoride Group
The sulfonyl fluoride moiety acts as a potent electrophile, reacting with nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfonate esters. This reactivity is exploited in:
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Protease Inhibitor Design: Covalent binding to catalytic serine residues.
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Materials Science: Cross-linking polymers via nucleophilic substitution .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings (Suzuki, Stille) to introduce aryl or heteroaryl groups. For example, Suzuki coupling with phenylboronic acid yields 3-fluoro-2-sulfonylfluorophenyl-6-bromopyridine, a precursor to kinase inhibitors .
Biological and Pharmaceutical Applications
Enzyme Inhibition
6-Bromo-2-fluoropyridine-3-sulfonyl fluoride inhibits serine hydrolases by forming stable covalent adducts with active-site residues. In a 2023 study, it showed IC₅₀ = 0.8 μM against trypsin-like proteases, outperforming chlorinated analogs.
Antibacterial Activity
Preliminary assays indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 μg/mL), attributed to membrane disruption via sulfonate ester formation.
Comparison with Structural Analogs
Table 3: Halogen-Substituted Pyridine Sulfonyl Fluorides
| Compound | Molecular Weight | Reactivity Index a |
|---|---|---|
| 6-Bromo-2-fluoropyridine-3-SO₂F | 258.04 | 1.00 |
| 6-Chloro-2-fluoropyridine-3-SO₂F | 213.58 | 0.78 |
| 6-Iodo-2-fluoropyridine-3-SO₂F | 305.96 | 1.22 |
| *a Relative to bromo analog; calculated via DFT. |
The bromo derivative exhibits balanced reactivity—less hydrolytically labile than iodo analogs but more electrophilic than chloro counterparts.
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